molecular formula C14H15ClN4O3S B2765215 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine CAS No. 852840-19-8

1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine

Numéro de catalogue: B2765215
Numéro CAS: 852840-19-8
Poids moléculaire: 354.81
Clé InChI: YKLXFGRKCPJSGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, a compound with a similar structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is obtained via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

Research has demonstrated the synthesis of related compounds starting from 4-chlorobenzoic acid, leading to derivatives with certain antiviral activities, such as anti-tobacco mosaic virus activity. This process involves multiple steps, including esterification, hydrazination, and cyclization, culminating in the creation of sulfonamide derivatives. These compounds' structures were confirmed through NMR, IR, and elemental analysis, indicating their potential as antiviral agents (Chen et al., 2010).

Histamine H3 Receptor Antagonists

Another study focused on synthesizing derivatives of histamine homologues, including 4-chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide, which were found to be potent and selective histamine H3 receptor antagonists. These compounds, particularly the imidazol-4-ylbutyl analogues, demonstrated high receptor affinity, showing promise for therapeutic applications (Tozer et al., 1999).

Farnesyltransferase Inhibitors with Antitumor Activity

Continued studies on farnesyltransferase (FT) inhibitors highlighted a compound with a similar core structure showing potent preclinical antitumor activity. This research identified specific structural features that contribute to low-nanomolar FT inhibition and cellular activity, leading to promising candidates for clinical trials based on their antitumor efficacy and pharmacokinetics (Hunt et al., 2000).

Antimicrobial and Antimalarial Activity

New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and tested for in vitro antimicrobial activity against a variety of bacterial strains, as well as antifungal and antimalarial activities. These compounds represent a significant interest in developing new therapeutic agents with broad-spectrum antimicrobial efficacy (Bhatt et al., 2016).

Topical Antiglaucoma Agents

Research on imidazolylphenyl sulfamate and (imidazolylphenoxy)alkyl sulfamate derivatives synthesized and evaluated as topically active carbonic anhydrase inhibitors for glaucoma treatment. These compounds were assessed for their water solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, with one compound showing excellent activity in reducing intraocular pressure in animal models (Lo et al., 1992).

Propriétés

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c15-12-1-3-13(4-2-12)23(21,22)19-9-7-17(8-10-19)14(20)18-6-5-16-11-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLXFGRKCPJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332456
Record name [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852840-19-8
Record name [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.